molecular formula C17H15N3O2 B2578621 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226350-97-5

7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2578621
CAS No.: 1226350-97-5
M. Wt: 293.326
InChI Key: STSORKGISMZFGU-UHFFFAOYSA-N
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Description

7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyrimidine core structure is a privileged scaffold in medicinal chemistry, known for its versatility and presence in compounds with a range of biological activities . This specific derivative is of significant interest for researchers investigating inhibitors of cathepsin K , a cysteine protease that plays a crucial role in bone resorption and is a promising therapeutic target for conditions like osteoporosis . The structural motif of the 7-cyclopropyl substitution, combined with the 2-(2-methylphenyl) group, provides a conformationally constrained framework that can mimic dipeptide motifs, making it a valuable building block for the synthesis of novel heterocyclic compounds aimed at modulating protease activity . Its application is strictly confined to scientific research, including the development of target libraries, structure-activity relationship (SAR) studies, and biochemical assay development, primarily within pharmaceutical and academic settings.

Properties

IUPAC Name

7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-4-2-3-5-12(10)13-9-16-18-14(17(21)22)8-15(11-6-7-11)20(16)19-13/h2-5,8-9,11H,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSORKGISMZFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The synthesis of this compound involves multi-step protocols, primarily leveraging cyclocondensation reactions. Key steps include:

  • Cyclocondensation of β-enaminones with 3-aminopyrazoles : This method, optimized under microwave irradiation (MWI), achieves high yields (80–96%) by reacting β-enaminones (e.g., 2a–g ) with 3-methyl-1H-pyrazol-5-amine (3 ) at 180°C .

  • Regioselective functionalization : The cyclopropyl and trifluoromethyl groups are introduced via β-enaminone precursors. For example, trifluoroacetic acid facilitates trifluoromethylation, while cyclopropanation occurs via strain-driven ring closure.

Table 1: Representative Synthetic Conditions

Reaction StepConditionsYield (%)Source
CyclocondensationMWI, 180°C, acetic acid80–96
Trifluoromethyl group insertionTrifluoroacetic acid, RTN/A
CyclopropanationStrain-driven ring closureN/A

Carboxylic Acid Derivitization

The C5-carboxylic acid group undergoes typical acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters, enhancing lipophilicity for drug delivery .

  • Amidation : Forms pharmacologically active amides when treated with amines, such as primary alkylamines or aryl amines .

  • Salt formation : Neutralization with bases (e.g., NaOH) produces water-soluble salts, improving bioavailability.

Electrophilic Substitution on the Pyrazolo[1,5-a]pyrimidine Core

The electron-rich pyrimidine ring facilitates electrophilic substitutions:

  • Halogenation : Chlorination or bromination at C6 or C7 positions occurs using N-halosuccinimides (NBS/NCS) .

  • Nitration : Nitric acid introduces nitro groups at C6, which can be reduced to amines for further functionalization .

Key Influences :

  • The trifluoromethyl group at C7 acts as an electron-withdrawing group (EWG), directing electrophiles to C6 .

  • The cyclopropyl group at C2 sterically hinders substitutions at adjacent positions.

Ring-Opening and Pericyclic Reactions

Under specific conditions, the pyrazolo[1,5-a]pyrimidine core undergoes ring transformations:

  • Diels-Alder reactions : The fused ring system participates in [4+2] cycloadditions with dienophiles, forming polycyclic derivatives .

  • ESIPT (Excited-State Intramolecular Proton Transfer) : Observed in fluorophore analogs, enabling applications in optoelectronics .

Example :
Intermolecular Diels-Alder reactions with maleic anhydride yield tetracyclic adducts, expanding structural diversity for drug discovery .

Biochemical Interactions (Trk Kinase Inhibition)

The compound inhibits Trk kinases via:

  • Carboxylic acid coordination : Binds to kinase ATP pockets through hydrogen bonding with the COO⁻ group.

  • Hydrophobic interactions : The cyclopropyl and trifluoromethyl groups enhance binding affinity to hydrophobic kinase domains.

Table 2: Structure-Activity Relationships (SAR)

SubstituentRole in Trk InhibitionImpact on Activity
C5-carboxylic acidHydrogen bonding with kinaseCritical
C7-trifluoromethylEnhances hydrophobic interactionsModerate
C2-cyclopropylReduces steric hindranceLow

Stability and Degradation Pathways

  • Hydrolysis : The carboxylic acid group is susceptible to base-catalyzed hydrolysis, forming decarboxylated products.

  • Photodegradation : UV exposure induces cleavage of the cyclopropane ring, generating open-chain byproducts .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C17_{17}H15_{15}N3_3O2_2
  • CAS Number : 195379-45-4
  • Chemical Structure : The structure features a fused pyrazolo-pyrimidine core, which is crucial for its biological activity.

Kinase Inhibition

One of the primary applications of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is as a kinase inhibitor. Recent studies have highlighted its effectiveness against various kinases, particularly DYRK1A and DYRK1B. For instance, it demonstrated an IC50_{50} value of 158 nM for DYRK1A and 70 nM for DYRK1B, indicating strong inhibitory activity .

Anticancer Activity

The compound's structural features allow it to interact with cellular pathways involved in cancer progression. Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound can inhibit tumor cell growth and induce apoptosis in cancer cells .

Enzymatic Inhibition

Beyond kinase inhibition, the compound has shown potential in inhibiting other enzymes relevant to various diseases. The structural modifications of pyrazolo[1,5-a]pyrimidines can enhance selectivity and potency against specific targets, making them valuable in drug design .

Fluorophores

The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable as fluorophores. They can be employed as biomarkers in cellular imaging techniques due to their ability to emit fluorescence upon excitation . This application is particularly relevant in cancer research where tracking cellular processes is crucial.

Solid-State Applications

The ability of pyrazolo[1,5-a]pyrimidines to form crystals with specific conformational properties opens avenues for solid-state applications. These compounds can be utilized in the development of new materials with tailored optical and electronic properties .

Case Study 1: Kinase Inhibitors Development

A recent study explored the macrocyclization strategy to enhance the kinase inhibitory activity of pyrazolo[1,5-a]pyrimidines. The introduction of different substituents significantly improved selectivity and potency against DYRK kinases, demonstrating the importance of structural modifications .

Case Study 2: Anticancer Efficacy

In a comparative analysis of various pyrazolo[1,5-a]pyrimidine derivatives, researchers found that certain modifications led to enhanced anticancer activity against breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Position Matters : The placement of cyclopropyl (7- vs. 5-position) significantly alters physicochemical properties. For example, the 7-cyclopropyl analog (target compound) has a higher molecular weight than its 5-cyclopropyl counterpart (293.32 vs. 271.20 g/mol) due to the larger 2-methylphenyl group .

Phenyl vs. Alkyl Substituents : The 2-methylphenyl group in the target compound may confer π-π stacking interactions in target binding, whereas alkyl groups like isopropyl (CAS 1784657-90-4) prioritize hydrophobic interactions .

Biological Activity

7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of NH-3-aminopyrazoles with various electrophilic compounds. For 7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, the synthetic route allows for significant structural modifications at multiple positions, enhancing its biological profile and activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has been shown to exhibit selective inhibition against various cancer cell lines. For instance:

  • In vitro studies demonstrate that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116 .
  • Mechanistic studies indicate that these compounds may induce apoptosis and inhibit angiogenesis, essential processes in tumor growth and metastasis .

Enzymatic Inhibition

The compound also displays enzymatic inhibitory activity , particularly against kinases involved in cancer progression:

  • It has been reported to inhibit specific protein kinases, including CDK2 and CDK9, with IC50 values indicating potent activity . This suggests that the compound may serve as a scaffold for developing selective kinase inhibitors.

Case Studies

  • Study on Antitumor Activity : A case study involving the evaluation of 7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid showed significant reduction in tumor growth rates in xenograft models of colorectal carcinoma . The study highlighted the compound's oral bioavailability and pharmacokinetic profile.
  • Kinase Inhibition Assays : Another investigation focused on the compound's ability to inhibit VEGFR-2 kinase, crucial for angiogenesis. The IC50 value was found to be 1.46 µM, demonstrating its potential as an anti-angiogenic agent .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acidCDK2 Inhibition0.36
7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acidVEGFR-2 Inhibition1.46
Other Pyrazolo DerivativesVarious Tumor LinesVaries

Q & A

Q. What are the common synthetic routes for preparing 7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-diketones. For example:

  • Step 1: React 5-amino-3-(2-methylphenyl)pyrazole with a cyclopropane-containing enaminone (e.g., (E)-3-(dimethylamino)-1-cyclopropylprop-2-en-1-one) in ethanol or DMF under reflux (60–80°C, 4–6 hours) .
  • Step 2: Acidify the reaction mixture (pH 6–7) to precipitate the intermediate, followed by recrystallization from ethanol/DMF .
  • Step 3: Hydrolyze the ester intermediate (if present) using aqueous NaOH (2M, 70°C, 2 hours) to yield the carboxylic acid derivative . Key reagents: Phosphorus oxychloride (for chlorination), triethylamine (base), and column chromatography (petroleum ether/ethyl acetate) for purification .

Table 1: Example Reaction Conditions from Analogous Compounds

PrecursorSolventTemperature/TimeYieldReference
5-Amino-3-arylpyrazoleEthanolReflux, 5 hours65–70%
Enaminone (e.g., 16a-c)Pyridine80°C, 3 hours62–68%

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • 1H/13C NMR: Analyze aromatic protons (δ 7.2–8.5 ppm for pyrazole/pyrimidine rings) and cyclopropyl protons (δ 1.2–1.8 ppm). Use DMSO-d6 or CDCl3 as solvents .
  • IR Spectroscopy: Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray Crystallography: Resolve regiochemical ambiguities (e.g., pyrimidine vs. pyrazole ring substitution) .

Table 2: Representative Spectral Data for Pyrazolo[1,5-a]pyrimidine Derivatives

TechniqueKey Features (Example)Reference
1H NMRCyclopropyl-CH2: δ 1.3–1.6 ppm (m)
13C NMRCarboxylic acid C=O: δ 168–170 ppm
IRBroad O-H (carboxylic acid): ~2500 cm⁻¹

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis?

Methodological Answer: Regioselectivity issues arise from competing cyclization pathways. Strategies include:

  • Substituent Effects: Electron-withdrawing groups (e.g., CF3) at position 7 direct cyclization to the pyrimidine ring .
  • Reaction Optimization: Use polar aprotic solvents (DMF, pyridine) to favor kinetic control and reduce isomer formation .
  • Analytical Validation: Combine 2D NMR (COSY, HSQC) and X-ray crystallography to distinguish isomers. For example, in ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, the methyl group’s position was confirmed via NOESY .

Case Study: Condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate yielded two isomers. Column chromatography (petroleum ether/ethyl acetate, 8:2) separated them, with X-ray data confirming the major product’s structure .

Q. What strategies resolve contradictions between computational predictions and experimental structural data?

Methodological Answer: Discrepancies often arise in bond lengths/angles or proton assignments. Solutions include:

  • DFT Calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data. For 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, computed vs. experimental C-N bond lengths differed by <0.02 Å .
  • Dynamic NMR: Resolve tautomerism or rotational barriers. For example, variable-temperature 1H NMR can detect hindered rotation in trifluoromethyl-substituted derivatives .
  • Complementary Techniques: Pair crystallography with solid-state NMR to validate hydrogen bonding (e.g., C-H···N interactions in crystal packing) .

Q. How to design biological activity studies for this compound based on structural analogs?

Methodological Answer: Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivity (e.g., kinase inhibition, antiparasitic effects). Key steps:

  • Target Selection: Prioritize enzymes with conserved ATP-binding pockets (e.g., KDR kinase, COX-2) due to the compound’s purine-mimetic core .
  • In Vitro Assays:
  • Enzyme Inhibition: Use fluorescence polarization (e.g., IC50 determination for CRF1 antagonists) .

  • Anticancer Screening: Test against cancer cell lines (e.g., MTT assay) with EC50 values compared to controls .

    • SAR Analysis: Modify substituents (e.g., cyclopropyl for metabolic stability, carboxylic acid for solubility) and correlate with activity .

    Table 3: Bioactivity Data for Analogous Compounds

    CompoundTargetIC50/EC50Reference
    3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-CF3 derivativeKDR Kinase12 nM
    N-[2-(Dimethylamino)ethyl]-5-methyl-3-phenyl derivativeCRF1 Receptor0.8 µM

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